molecular formula C23H25NO4 B5738034 5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide

5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide

Cat. No.: B5738034
M. Wt: 379.4 g/mol
InChI Key: RBSDVWVKQTUBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide, commonly known as TAK-659, is a small molecule drug that has been developed as a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is an important enzyme that plays a key role in the development and function of B-cells, which are an important component of the immune system. Inhibition of BTK has been shown to be effective in treating a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.

Mechanism of Action

BTK is a key enzyme in the signaling pathway that regulates the development and function of B-cells. Inhibition of BTK by TAK-659 blocks this signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines and the activation of immune cells. This mechanism of action has been shown to be effective in reducing inflammation and tissue damage in preclinical models of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical studies. In a study published in the Journal of Immunology, TAK-659 was found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17 in a dose-dependent manner in vitro. In addition, TAK-659 was found to reduce the activation of immune cells such as B-cells and T-cells in preclinical models of autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its high potency and selectivity for BTK, which makes it an attractive candidate for the treatment of autoimmune and inflammatory diseases. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. However, one limitation of TAK-659 is its relatively low solubility, which may limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for the development of TAK-659 and other BTK inhibitors. One area of research is the identification of biomarkers that can be used to predict response to BTK inhibition in patients with autoimmune and inflammatory diseases. Another area of research is the development of combination therapies that target multiple pathways involved in the development and progression of these diseases. Finally, there is also interest in exploring the potential use of BTK inhibitors in the treatment of other diseases, such as cancer.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2-methoxybenzylamine with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst to form the intermediate compound 5-(4-tert-butylphenoxy)methyl-2-methoxybenzylamine. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent to form the final product, TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of autoimmune and inflammatory diseases, and has shown promising results in both in vitro and in vivo studies. In a study published in the Journal of Medicinal Chemistry, TAK-659 was shown to be a potent and selective inhibitor of BTK, with an IC50 value of 0.04 nM. In addition, TAK-659 was found to be highly selective for BTK over other kinases, with no significant inhibition of other kinases at concentrations up to 10 μM.

Properties

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-23(2,3)16-9-11-17(12-10-16)27-15-18-13-14-21(28-18)22(25)24-19-7-5-6-8-20(19)26-4/h5-14H,15H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSDVWVKQTUBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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